molecular formula C10H12BrNO B8455867 4-Bromo-2-tetrahydrofuran-2-yl-aniline

4-Bromo-2-tetrahydrofuran-2-yl-aniline

Cat. No.: B8455867
M. Wt: 242.11 g/mol
InChI Key: PGGAJIUOXRDUJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-tetrahydrofuran-2-yl-aniline is a useful research compound. Its molecular formula is C10H12BrNO and its molecular weight is 242.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

4-bromo-2-(oxolan-2-yl)aniline

InChI

InChI=1S/C10H12BrNO/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10H,1-2,5,12H2

InChI Key

PGGAJIUOXRDUJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=C(C=CC(=C2)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of 2-tetrahydrofuran-2-yl-aniline (4) (53.45 g, 327.5 mmol) in methyl tert-butyl ether (MTBE, 641.4 mL) and acetonitrile (213.8 mL) cooled to 2° C. was added N-bromosuccinimide (NBS, 58.88 g, 99%, 327.5 mmol, Aldrich B81255) in 4 portions maintaining internal temperature below about 8° C. The reaction mixture was stirred while cooling with an ice-water bath for 30 minutes (NMR of a worked-up aliquot showed complete consumption of starting material). Aqueous 1 N Na2S2O3 (330 mL) was added to the reaction mixture, removed the cold bath and stirred for 20 minutes. The mixture was diluted with EtOAc and the layers were separated. The organic phase was washed with saturated aqueous NaHCO3 (2×), water, brine, dried over MgSO4, filtered through a short plug of silica, eluted with EtOAc, and concentrated under reduced pressure to give (5) as a very dark amber oil (82.25 g, 77-94% HPLC purity). Carried forward without further purification. LCMS (C18 column eluting with 10-90% CH3CN/water gradient over 5 minutes with formic acid modifier) M+1: 242.10 (2.89 min). 1H NMR (300 MHz, CDCl3) δ 7.22 (d, J=2.3 Hz, 1H), 7.16 (dd, J=8.4, 2.3 Hz, 1H), 6.54 (d, J=8.4 Hz, 1H), 4.79-4.73 (m, 1H), 4.15 (s, 2H), 4.10-4.01 (m, 1H), 3.93-3.85 (m, 1H), 2.26-2.13 (m, 1H), 2.12-1.97 (m, 3H) ppm.
Quantity
53.45 g
Type
reactant
Reaction Step One
Quantity
641.4 mL
Type
solvent
Reaction Step One
Quantity
213.8 mL
Type
solvent
Reaction Step One
Quantity
58.88 g
Type
reactant
Reaction Step Two

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